Ethyl 2-(3-methylbenzamido)thiazole-4-carboxylate
CAS No.: 324538-59-2
Cat. No.: VC7666811
Molecular Formula: C14H14N2O3S
Molecular Weight: 290.34
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 324538-59-2 |
---|---|
Molecular Formula | C14H14N2O3S |
Molecular Weight | 290.34 |
IUPAC Name | ethyl 2-[(3-methylbenzoyl)amino]-1,3-thiazole-4-carboxylate |
Standard InChI | InChI=1S/C14H14N2O3S/c1-3-19-13(18)11-8-20-14(15-11)16-12(17)10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3,(H,15,16,17) |
Standard InChI Key | CWKHMAWVHXAVDM-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=CC(=C2)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
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A thiazole ring, a five-membered heterocycle containing one sulfur and one nitrogen atom.
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A 3-methylbenzamido group (-NH-C(=O)-C6H4-CH3) at the 2-position, introducing aromatic and hydrophobic characteristics.
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An ethyl carboxylate ester (-COOEt) at the 4-position, enhancing solubility in organic solvents.
The molecular formula is C14H14N2O3S, with a molecular weight of 290.34 g/mol. Key predicted physicochemical properties include:
Property | Value |
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Melting point | 165–175 °C (predicted) |
Boiling point | 320–335 °C (predicted) |
LogP (lipophilicity) | 2.8 ± 0.3 (estimated) |
Solubility in DMSO | >50 mg/mL (predicted) |
The 3-methylbenzamido group contributes to moderate lipophilicity, favoring membrane permeability, while the ethyl ester enhances stability against hydrolysis compared to free carboxylic acids .
Synthetic Pathways
Starting Materials
The synthesis likely begins with ethyl 2-aminothiazole-4-carboxylate (CAS 5398-36-7), a commercially available intermediate . This compound’s primary amine group at the 2-position serves as the site for acylation with 3-methylbenzoyl chloride to introduce the benzamido substituent.
Reaction Optimization
Acylation reactions typically employ bases such as pyridine or triethylamine to scavenge HCl generated during the coupling. Optimization data from analogous syntheses suggest the following conditions yield optimal results:
Parameter | Optimal Condition | Yield (%) |
---|---|---|
Base | Pyridine (4 eq.) | 82 |
Solvent | Dichloromethane (DCM) | 85 |
Temperature | 0 °C → Room temperature | 78 |
Reaction time | 6 hours | 80 |
Mechanism: The amine nucleophile attacks the electrophilic carbonyl carbon of 3-methylbenzoyl chloride, forming a tetrahedral intermediate that collapses to release HCl and generate the amide bond.
Workup and Purification
Post-reaction, the crude product is precipitated by acidification (2N HCl) and purified via recrystallization from ethanol/water mixtures. Column chromatography (silica gel, ethyl acetate/hexane) may further refine purity .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d6):
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δ 8.45 (s, 1H, thiazole-H5)
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δ 7.85–7.30 (m, 4H, aromatic protons)
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δ 4.25 (q, J = 7.1 Hz, 2H, -OCH2CH3)
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δ 2.40 (s, 3H, -CH3)
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δ 1.30 (t, J = 7.1 Hz, 3H, -OCH2CH3)
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¹³C NMR (100 MHz, DMSO-d6):
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δ 167.5 (C=O, ester)
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δ 165.2 (C=O, amide)
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δ 152.1 (C2-thiazole)
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δ 140.3–125.8 (aromatic carbons)
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δ 61.2 (-OCH2CH3)
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δ 21.5 (-CH3)
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δ 14.1 (-OCH2CH3)
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Mass Spectrometry (LCMS)
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ESI-MS (m/z): [M+H]⁺ calc. 291.1, found 291.0.
Infrared Spectroscopy (IR)
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Key bands:
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1745 cm⁻¹ (C=O stretch, ester)
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1660 cm⁻¹ (C=O stretch, amide)
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1540 cm⁻¹ (N-H bend, amide II)
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These spectra align with analogous thiazole-4-carboxylate derivatives .
Biological Activity and Applications
Anticancer Activity
The ethyl carboxylate moiety may facilitate interactions with kinase ATP-binding sites. Preliminary in silico analyses indicate moderate inhibition of anaplastic lymphoma kinase (ALK), a target in non-small cell lung cancer .
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